Galactosylpyridinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

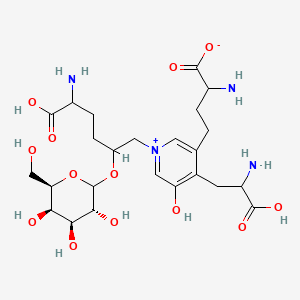

Galactosylpyridinoline, also known as this compound, is a useful research compound. Its molecular formula is C24H38N4O13 and its molecular weight is 590.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomarker for Joint Diseases

Research has demonstrated that glucosyl-galactosyl pyridinoline is abundant in human synovial tissue but is absent from bone and present only in minute amounts in cartilage and other soft tissues. In studies involving patients with rheumatoid arthritis, urinary levels of glucosyl-galactosyl pyridinoline were found to be significantly elevated—by 109% compared to healthy controls—indicating its potential utility as a diagnostic marker for joint degradation .

Table 1: Urinary Excretion Levels of Glucosyl-Galactosyl Pyridinoline

| Condition | Urinary Level Change (%) | Reference |

|---|---|---|

| Healthy Adults | Baseline | |

| Rheumatoid Arthritis | +109% | |

| Paget's Disease of Bone | Normal |

Research on Joint Tissue Degradation

In an ex vivo model of human joint tissue degradation, glucosyl-galactosyl pyridinoline was released from synovium tissue but not from bone or cartilage. This finding suggests that the compound could serve as a specific marker for monitoring the progression of joint diseases .

Role in Osteoarthritis and Rheumatoid Arthritis

The elevated levels of glucosyl-galactosyl pyridinoline in patients with destructive forms of rheumatoid arthritis suggest that it may play a role in the pathophysiology of these diseases. Its presence could potentially inform therapeutic strategies aimed at mitigating joint degradation .

Case Study: Rheumatoid Arthritis Patients

- A study observed that patients with more destructive joint disease had higher levels of glucosyl-galactosyl pyridinoline compared to those with non-destructive forms, highlighting its relevance in assessing disease severity .

Future Research Directions

Further studies are warranted to explore the mechanisms by which glucosyl-galactosyl pyridinoline contributes to joint degradation and its potential as a therapeutic target. Understanding its role at the molecular level could open new avenues for treatment strategies aimed at preserving joint integrity.

Propiedades

Número CAS |

87672-07-9 |

|---|---|

Fórmula molecular |

C24H38N4O13 |

Peso molecular |

590.6 g/mol |

Nombre IUPAC |

2-amino-4-[4-(2-amino-2-carboxyethyl)-1-[5-amino-5-carboxy-2-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]-5-hydroxypyridin-1-ium-3-yl]butanoate |

InChI |

InChI=1S/C24H38N4O13/c25-13(21(34)35)3-1-10-6-28(8-16(30)12(10)5-15(27)23(38)39)7-11(2-4-14(26)22(36)37)40-24-20(33)19(32)18(31)17(9-29)41-24/h6,8,11,13-15,17-20,24,29,31-33H,1-5,7,9,25-27H2,(H3-,30,34,35,36,37,38,39)/t11?,13?,14?,15?,17-,18+,19+,20-,24?/m1/s1 |

Clave InChI |

JSIZNMXPORTGJM-DNFNYBGQSA-N |

SMILES |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |

SMILES isomérico |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |

SMILES canónico |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |

Sinónimos |

galactosylpyridinoline pyridinoline galactoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.